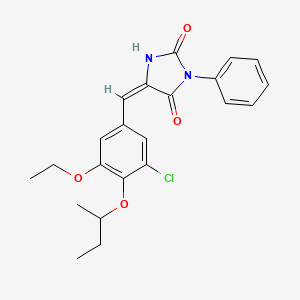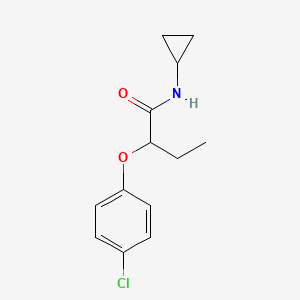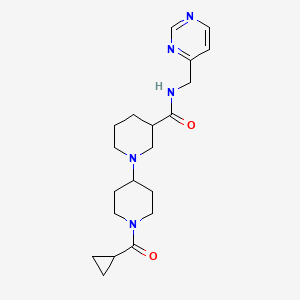![molecular formula C17H27N3O4S B5414093 2-{4-[methyl(methylsulfonyl)amino]phenoxy}-N-(1-methyl-4-piperidinyl)propanamide](/img/structure/B5414093.png)
2-{4-[methyl(methylsulfonyl)amino]phenoxy}-N-(1-methyl-4-piperidinyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{4-[methyl(methylsulfonyl)amino]phenoxy}-N-(1-methyl-4-piperidinyl)propanamide, also known as MP-10, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. MP-10 belongs to the class of amide compounds and has been extensively studied for its biochemical and physiological effects.
作用機序
The exact mechanism of action of 2-{4-[methyl(methylsulfonyl)amino]phenoxy}-N-(1-methyl-4-piperidinyl)propanamide is not fully understood. However, it is believed that this compound acts as a modulator of the endocannabinoid system. The endocannabinoid system is a complex signaling system that regulates various physiological processes such as pain, inflammation, and appetite. This compound has been shown to bind to the cannabinoid receptor CB2, which is primarily expressed in immune cells, and modulate its activity.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound has anti-inflammatory and analgesic properties. In vivo studies have shown that this compound has a potential therapeutic effect on neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has also been shown to have a potential therapeutic effect on inflammatory bowel disease.
実験室実験の利点と制限
2-{4-[methyl(methylsulfonyl)amino]phenoxy}-N-(1-methyl-4-piperidinyl)propanamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities and has a high purity. This compound has also been extensively studied, and its mechanism of action is well understood. However, this compound also has some limitations for lab experiments. It has a low solubility in water, which can make it challenging to work with in aqueous environments. This compound also has a short half-life, which can limit its effectiveness in some experiments.
将来の方向性
There are several future directions for the study of 2-{4-[methyl(methylsulfonyl)amino]phenoxy}-N-(1-methyl-4-piperidinyl)propanamide. One potential direction is the development of more potent and selective CB2 receptor agonists based on the structure of this compound. Another potential direction is the study of this compound in combination with other drugs to enhance its therapeutic effect. Additionally, the potential use of this compound in the treatment of other diseases such as cancer and autoimmune disorders warrants further investigation.
合成法
The synthesis of 2-{4-[methyl(methylsulfonyl)amino]phenoxy}-N-(1-methyl-4-piperidinyl)propanamide involves a multi-step process that includes the reaction of 4-chloro-2-nitrophenol with methylsulfonyl chloride to produce 4-chloro-2-nitrophenyl methyl sulfone. This intermediate is then reacted with N-(1-methyl-4-piperidinyl)propanamide in the presence of a base to produce this compound.
科学的研究の応用
2-{4-[methyl(methylsulfonyl)amino]phenoxy}-N-(1-methyl-4-piperidinyl)propanamide has been extensively studied for its potential applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. In neuroscience, this compound has been shown to have a potential therapeutic effect on neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In pharmacology, this compound has been studied for its potential use as an analgesic and anti-inflammatory agent. In medicinal chemistry, this compound has been studied for its potential use in drug development.
特性
IUPAC Name |
2-[4-[methyl(methylsulfonyl)amino]phenoxy]-N-(1-methylpiperidin-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O4S/c1-13(17(21)18-14-9-11-19(2)12-10-14)24-16-7-5-15(6-8-16)20(3)25(4,22)23/h5-8,13-14H,9-12H2,1-4H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKVFFWXLCMQQEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCN(CC1)C)OC2=CC=C(C=C2)N(C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-ethyl-N-[2-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5414011.png)
![N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]-N-methyl-2-(3-pyrrolidinyl)benzamide hydrochloride](/img/structure/B5414017.png)
![4,6-dimethyl-3-{[2-(3-phenylpropyl)-4-morpholinyl]carbonyl}-2(1H)-pyridinone](/img/structure/B5414025.png)
![3-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenyl 2-fluorobenzoate](/img/structure/B5414030.png)
![3-bromo-N-[2-(4-tert-butylphenoxy)ethyl]benzamide](/img/structure/B5414037.png)

![1-{[(4aS*,8aR*)-1-[2-(5-methyl-2-furyl)ethyl]-2-oxooctahydro-1,6-naphthyridin-6(2H)-yl]carbonyl}cyclopropanecarbonitrile](/img/structure/B5414064.png)



![3-{[(1-cyclobutylethyl)amino]methyl}-2-methoxy-6-(2-pyridin-2-ylethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B5414099.png)
![N-[1-(1H-benzimidazol-2-yl)-2-(4-chlorophenyl)vinyl]-2-fluorobenzamide](/img/structure/B5414101.png)
![2-chloro-N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5414106.png)
![2-[3-(4-chlorophenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]-N-cyclopentyl-2-oxoacetamide](/img/structure/B5414117.png)